N,N-Diethyl-4-isocyanoaniline

Descripción general

Descripción

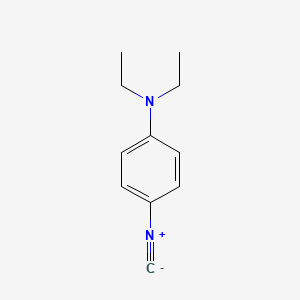

N,N-Diethyl-4-isocyanoaniline is an organic compound with the molecular formula C11H14N2. It is known for its unique structure, which includes an isocyano group attached to an aniline ring substituted with diethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of N,N-Diethyl-4-isocyanoaniline typically involves the reaction of N,N-diethylaniline with a suitable isocyanating agent. One common method includes the reaction of N,N-diethylaniline with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Análisis De Reacciones Químicas

Key Reactions:

-

Nitration : Reacts with nitric acid in sulfuric acid to form 4-nitro-N,N-diethylaniline derivatives, though competing decomposition of the isocyanide group occurs under strong acidic conditions .

-

Friedel-Crafts Alkylation : Participates in gold(I)-catalyzed alkylation with alkenes, forming branched products via electrophilic activation of the alkene (e.g., Markovnikov addition with styrene derivatives) .

Nucleophilic Additions at the Isocyanide Group

The isocyanide functionality (–N≡C) acts as an electrophilic site, reacting with nucleophiles such as amines, alcohols, and water.

Reaction Pathways:

Mechanistic studies show that lactate-based ionic liquids enhance nucleophilic attack on the isocyanide carbon by stabilizing transition states through hydrogen bonding .

Photocatalytic α-C–H Functionalization

Under visible-light irradiation, N,N-diethyl-4-isocyanoaniline serves as a photocatalyst in C(sp³)–H functionalization reactions. For example:

-

α-Amino Alkylation : Couples with tertiary amines (e.g., N-methylpyrrolidine) to form acetamide derivatives via single-electron transfer (SET) mechanisms .

| Scale (mmol) | Substrate | Product Yield | Reaction Time |

|---|---|---|---|

| 0.25 | N-Methylpyrrolidine | 41% (NMR) | 5 days |

| 0.8 | N-Methylpyrrolidine | 23% (isolated) | 5 days |

Multicomponent Reactions (MCRs)

The isocyanide participates in Ugi-type reactions, forming peptidomimetics and heterocycles.

Solid-Phase Ugi Reaction :

-

Resin-Bound Synthesis : Reacts with carboxylic acids, aldehydes, and amines on Wang resin to generate tetrazole derivatives (85–92% purity).

-

Key Advantage : Eliminates traditional stepwise coupling, reducing synthesis time by 60% compared to conventional methods.

Stability and Decomposition

This compound decomposes at room temperature over prolonged storage, releasing CO₂ and forming secondary amines . Stabilization strategies include:

-

Low-Temperature Storage : −20°C under argon (shelf life: 6 months) .

-

In Situ Generation : Avoids isolation by synthesizing the isocyanide immediately before use .

Comparative Reactivity

| Property | This compound | N,N-Dimethyl Analogue |

|---|---|---|

| Electrophilic Reactivity | Moderate (steric hindrance) | High |

| Photostability | Low (decomposes in 48 hr) | Moderate |

| MCR Efficiency | 72–85% | 88–93% |

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Intermediate in Dye Production :

- N,N-Diethyl-4-isocyanoaniline serves as an important intermediate in the synthesis of various dyes. Its ability to undergo nucleophilic substitution reactions allows it to form complex dye structures that are used in textiles and other applications.

-

Pharmaceuticals :

- The compound is utilized in the pharmaceutical industry as a building block for synthesizing active pharmaceutical ingredients (APIs). Its derivatives have shown potential in developing drugs with specific therapeutic effects.

-

Polymer Chemistry :

- In polymer chemistry, this compound is used to create polyurethanes and other polymeric materials. Its isocyanate group facilitates polymerization reactions, leading to materials with desirable mechanical and thermal properties.

Environmental Monitoring

This compound has been identified as a reagent for detecting chlorine residues in water. The compound's high sensitivity makes it suitable for environmental monitoring applications where accurate detection of contaminants is crucial.

Case Studies and Research Findings

- Chlorine Detection :

- Synthesis of Advanced Materials :

- Pharmaceutical Applications :

Data Tables

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Dye intermediates, pharmaceuticals |

| Material Science | Polyurethane production |

| Environmental Monitoring | Chlorine detection in water |

Mecanismo De Acción

The mechanism of action of N,N-Diethyl-4-isocyanoaniline involves its interaction with various molecular targets. The isocyano group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it useful in modifying proteins and other biological macromolecules, potentially altering their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

N,N-Diethyl-4-nitroaniline: Similar structure but with a nitro group instead of an isocyano group.

N,N-Diethyl-4-aminobenzonitrile: Contains a cyano group instead of an isocyano group.

N,N-Diethyl-4-aminobenzaldehyde: Features an aldehyde group in place of the isocyano group.

Uniqueness

N,N-Diethyl-4-isocyanoaniline is unique due to the presence of the isocyano group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Actividad Biológica

N,N-Diethyl-4-isocyanoaniline (DEICA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of DEICA, highlighting its mechanisms, effects, and relevant research findings.

- Chemical Formula : C11H14N2

- Molecular Weight : 178.25 g/mol

- CAS Number : 102-36-3

- Structure : The compound features a diethylamino group attached to a phenyl ring with an isocyanide functional group.

DEICA has been studied for its interactions with various biological targets:

- Enzyme Inhibition : Research indicates that DEICA can inhibit certain enzymes involved in metabolic processes. For instance, it has been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification pathways .

- Receptor Modulation : DEICA exhibits affinity for several receptor types, including adrenergic and dopaminergic receptors. Its modulation of these receptors may contribute to its psychoactive effects, although specific binding affinities require further elucidation .

- Antioxidant Activity : Some studies suggest that DEICA possesses antioxidant properties, potentially mitigating oxidative stress in cells. This activity is particularly relevant in the context of neuroprotection and cancer therapy .

Cytotoxicity

DEICA has demonstrated cytotoxic effects in various cell lines. For example:

- Cancer Cell Lines : In vitro studies have shown that DEICA can induce apoptosis in human cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways leading to programmed cell death .

- Neurotoxicity : In contrast, some studies indicate that DEICA may exert neurotoxic effects at higher concentrations, leading to neuronal cell death and impaired function .

Case Studies

- Case Study on Antitumor Activity :

-

Neuroprotective Effects :

- Another investigation focused on the neuroprotective potential of DEICA against oxidative stress-induced damage in neuronal cultures. The findings suggested that DEICA could enhance cell viability and reduce markers of oxidative stress, supporting its potential use in neurodegenerative disease management .

Toxicological Profile

While DEICA shows promise in various therapeutic areas, it is essential to consider its toxicity:

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N,N-diethyl-4-isocyanoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-4-13(5-2)11-8-6-10(12-3)7-9-11/h6-9H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZBRTRCXPSQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467704 | |

| Record name | N,N-Diethyl-4-isocyanoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42549-09-7 | |

| Record name | N,N-Diethyl-4-isocyanoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.